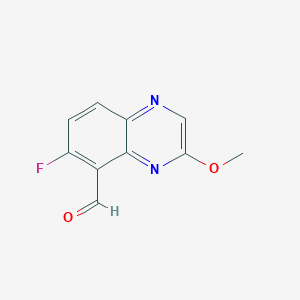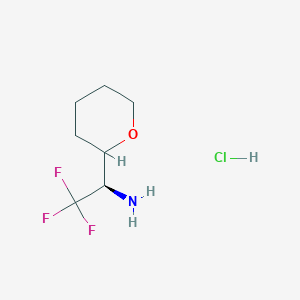
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an oxane ring, which adds to its structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-oxanone with trifluoroacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired ethanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the oxane ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanol
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanoic acid
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanone
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride stands out due to its amine functionality, which can participate in a wider range of chemical reactions. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C7H13ClF3NO |
|---|---|
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1 |
InChI-Schlüssel |
NIZLMHNYDVGKPF-QFWZMSBNSA-N |
Isomerische SMILES |
C1CCOC(C1)[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
C1CCOC(C1)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


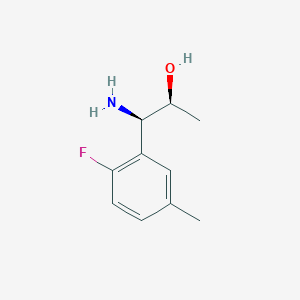
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)

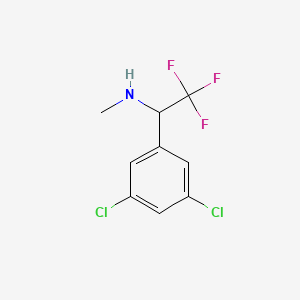
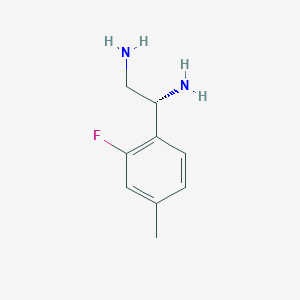
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

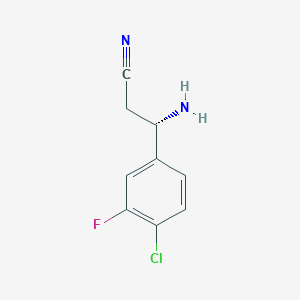
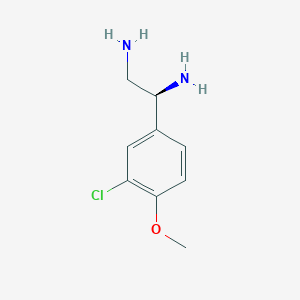
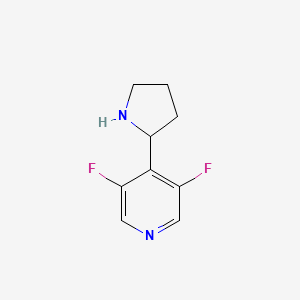
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)
